molecular formula C14H10O3 B1503888 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde CAS No. 1181320-63-7

3-(Benzo[1,3]dioxol-5-yl)benzaldehyde

Cat. No.: B1503888
CAS No.: 1181320-63-7
M. Wt: 226.23 g/mol
InChI Key: SPTAXVKZXVZADL-UHFFFAOYSA-N
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Description

3-(Benzo[1,3]dioxol-5-yl)benzaldehyde (CAS 1181320-63-7) is a high-purity chemical building block featuring the 1,3-benzodioxole scaffold, a privileged structure in medicinal and agrochemical research. This compound serves as a versatile intermediate for the design and synthesis of novel bioactive molecules. Its significant research value is demonstrated in computer-aided drug discovery, where it acts as a core scaffold for developing potent auxin receptor agonists. These agonists, such as the compound series detailed in a study published in Frontiers in Plant Science , promote root growth in plants like Arabidopsis thaliana and Oryza sativa by mimicking natural auxin and binding to the TIR1 receptor, offering potential for enhancing crop productivity . Furthermore, derivatives of the 1,3-benzodioxole core have been explored for their antimicrobial properties. Research in Bioorganic & Medicinal Chemistry Letters shows that similar structures function as novel potent synergists, effectively reversing fluconazole resistance in Candida albicans . The compound's utility also extends to materials science and organic synthesis, where it is used in Claisen-Schmidt condensations to create chalcone derivatives for further investigation . This product is characterized by a molecular formula of C 14 H 10 O 3 and a molecular weight of 226.23 . It is supplied with a purity of 98+% and is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information. Hazard Statements Apply: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-2-1-3-11(6-10)12-4-5-13-14(7-12)17-9-16-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTAXVKZXVZADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679317
Record name 3-(2H-1,3-Benzodioxol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181320-63-7
Record name 3-(2H-1,3-Benzodioxol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

3-(Benzo[1,3]dioxol-5-yl)benzaldehyde serves as an important building block in organic synthesis. Its structure allows for various chemical transformations, making it a versatile reagent in the synthesis of complex organic molecules. The compound can undergo reactions such as:

  • Aldol Condensation : It can participate in aldol reactions to form β-hydroxy aldehydes or ketones, which are precursors to more complex structures.
  • Electrophilic Aromatic Substitution : The presence of the dioxole ring enhances electrophilicity, facilitating substitution reactions that can lead to diverse functionalized products.

Pharmaceutical Applications

Recent studies have highlighted the potential of 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde in medicinal chemistry. Its derivatives have shown promise as:

  • Antimicrobial Agents : Certain derivatives exhibit inhibitory activity against bacterial ligases such as MurD and MurE, which are essential for bacterial cell wall synthesis. This suggests potential use in developing new antibiotics .
  • Anti-cancer Compounds : Research indicates that compounds related to 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde may possess anti-cancer properties. They can induce apoptosis in cancer cells through various mechanisms .

Material Science

The compound has applications in material science as well. Its derivatives are explored for:

  • Fluorescent Materials : The unique electronic properties of benzodioxole derivatives make them suitable for use in fluorescent probes and sensors .
  • Polymer Chemistry : Incorporating 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Synthesis of Enantiomers

A notable research study focused on the synthesis of enantiomers of 3-(benzo[1,3]dioxol-5-yl)-2-methylpropanal from the racemic compound. The study demonstrated a method to prepare enriched enantiomers while minimizing racemization during the process. This method involved resolving the racemic acid with optically active amines and converting them into respective alcohols and aldehydes .

Case Study 2: Antimicrobial Activity

In another study, derivatives of 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde were tested for their ability to inhibit bacterial growth. The results indicated significant antimicrobial activity against various strains of bacteria, suggesting their potential use in treating infections .

Data Table: Comparison of Applications

Application AreaSpecific UseNotable Findings
Organic ChemistryBuilding block for complex synthesisVersatile reagent for aldol condensation
PharmaceuticalsAntimicrobial agentsInhibitory activity against Mur ligases
Anti-cancer compoundsInduces apoptosis in cancer cell lines
Material ScienceFluorescent materialsSuitable for fluorescent probes
Polymer chemistryEnhances thermal stability and mechanical properties

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor sites, modulating biological processes. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Positional Isomers

  • 2-(Benzo[d][1,3]dioxol-5-yl)benzaldehyde : This positional isomer differs in the aldehyde group’s position (2- vs. 3-position). Synthesized via CrCl₂-mediated cross-coupling, it exhibits a lower melting point (described as a "slight yellow solid") and comparable yield (85%) to the 3-substituted analogue .
  • 4-(Benzo[1,3]dioxol-5-yl)benzoic acid (BA-3194) : Replacing the aldehyde with a carboxylic acid group enhances polarity and hydrogen-bonding capacity, increasing solubility in aqueous media. This derivative is used in drug discovery for its enhanced bioavailability .

Functional Group Variations

  • 3-(Benzo[1,3]dioxol-5-yl)benzoic acid (BA-3194) : The carboxylic acid group introduces acidity (pKa ~4.2), contrasting with the neutral aldehyde. This impacts coordination chemistry and biological interactions, such as enzyme inhibition .
  • 3-Benzo[1,3]dioxol-5-yl-isoxazole-5-carbaldehyde : Incorporation of an isoxazole ring adjacent to the aldehyde group alters electronic properties and reactivity. This compound (CAS: 808739-26-6) has a molecular weight of 217.18 g/mol and is used in click chemistry applications .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
3-(Benzo[1,3]dioxol-5-yl)benzaldehyde C₁₄H₁₀O₃ 226.23 152.6–153.7 Aldehyde, benzo[1,3]dioxole
2-(Benzo[1,3]dioxol-5-yl)benzaldehyde C₁₄H₁₀O₃ 226.23 Not reported Aldehyde, benzo[1,3]dioxole
4-(Benzo[1,3]dioxol-5-yl)benzoic acid C₁₄H₁₀O₄ 242.23 >250 Carboxylic acid
3-Benzo[1,3]dioxol-5-yl-isoxazole-5-carbaldehyde C₁₁H₇NO₄ 217.18 Not reported Aldehyde, isoxazole
  • Melting Points : The 3-substituted benzaldehyde (152.6–153.7°C) has a significantly lower melting point than its carboxylic acid analogue (>250°C), reflecting differences in intermolecular forces (e.g., hydrogen bonding in the acid) .
  • Solubility : The aldehyde derivatives are generally soluble in organic solvents (e.g., DCM, THF), whereas the carboxylic acid analogue exhibits improved aqueous solubility .

Biological Activity

3-(Benzo[1,3]dioxol-5-yl)benzaldehyde is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its cytotoxic effects and other pharmacological properties.

Synthesis

The synthesis of 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde typically involves the reaction of appropriate precursors using various organic synthesis techniques. The compound can be derived from benzo[1,3]dioxole derivatives through methods such as Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Antiproliferative Activity

Recent studies have highlighted the cytotoxic potential of compounds containing the benzo[1,3]dioxole moiety. For instance, a series of chalcone derivatives related to benzo[1,3]dioxole exhibited significant antiproliferative activity against various cancer cell lines, including MDA-MB-231. The IC50 values for these compounds ranged from 5.24 to 63.12 μM , with some derivatives showing particularly potent effects (IC50 values as low as 5.24 μM ) .

Table 1: Cytotoxic Activity of Benzo[1,3]dioxole Derivatives

CompoundCell LineIC50 (μM)
16kMDA-MB-2315.24
16mMDA-MB-23110.39
16tMDA-MB-23110.00
4aSKBR31.30
4cBT549~3.00

The mechanism underlying the cytotoxicity of these compounds often involves the induction of apoptosis. Studies have demonstrated that treatment with these derivatives leads to:

  • Cell membrane blebbing
  • Chromatin condensation
  • DNA fragmentation
  • Alterations in cell cycle progression (notably G2/M phase arrest).

Western blot analysis revealed an upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis .

Antiviral Activity

In addition to anticancer properties, some derivatives of benzo[1,3]dioxole have shown antiviral activity. A recent study synthesized thiosemicarbazone derivatives incorporating the benzo[d][1,3]dioxole moiety and tested their efficacy against Bovine Viral Diarrhea Virus (BVDV). These compounds displayed promising antiviral activity, suggesting potential applications in virology .

Case Studies and Research Findings

A comprehensive study evaluated various benzodioxole derivatives for their biological activities. The findings indicated that modifications to the benzodioxole structure could significantly enhance both cytotoxic and antiviral activities.

Case Study: Anticancer Activity in Breast Cancer Models
A specific focus was placed on the evaluation of compounds against breast cancer models (e.g., MDA-MB-231). The derivatives not only inhibited cell proliferation but also induced significant morphological changes consistent with apoptosis .

Table 2: Summary of Biological Evaluations

Study FocusCompound TypeKey Findings
AnticancerChalcone DerivativesIC50 values between 5.24 - 63.12 μM
AntiviralThiosemicarbazone DerivativesEffective against BVDV
Apoptosis InductionVarious Benzodioxole DerivativesUpregulation of Bax; downregulation of Bcl-2

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Benzodioxol-5-yl)benzaldehyde typically involves:

  • Construction or introduction of the benzodioxole ring system.
  • Functionalization of the aromatic ring with an aldehyde group at the meta position relative to the benzodioxole substituent.

Preparation via Alkylation of Catechols and Subsequent Functionalization

A patented method describes the synthesis of benzodioxole derivatives starting from catechol substrates. The process involves:

  • Step 1: Alkylation of Catechol
    Catechol derivatives are reacted with halomethyl reagents (e.g., dihalodimethane) in the presence of a base to form the benzodioxole ring. The reaction conditions typically involve carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), alkoxide bases like sodium methoxide (NaOCH₃), or hydride bases such as sodium hydride (NaH). The reaction temperature ranges from room temperature up to 130 °C, most commonly around 110 °C for 1.5 hours.
    This alkylation step forms the benzodioxole moiety with high yields and purity.
  • Step 2: Introduction of the Aldehyde Group
    After formation of the benzodioxole ring, further substitution reactions introduce the aldehyde group at the desired position on the aromatic ring, often through electrophilic aromatic substitution or directed ortho-metalation followed by formylation.

This approach allows for the synthesis of isotopically labeled and substituted benzodioxoles with high isotopic enrichment and purity, as demonstrated in deuterated analogs used in pharmaceutical research.

Reaction Parameter Typical Conditions
Base K₂CO₃, Cs₂CO₃, NaOCH₃, NaH
Temperature 90–110 °C (commonly 110 °C)
Reaction Time 1–4 hours (commonly 1.5 hours)
Solvent Volume 10–20 volumes relative to catechol
Yield High isotopic purity (>99%) in labeled compounds

Synthesis via Condensation with Benzaldehyde Derivatives

Another well-documented method involves the condensation of benzodioxol-5-yl-containing precursors with benzaldehyde or substituted benzaldehydes under reflux conditions:

  • Thiosemicarbazone Derivative Synthesis
    Benzodioxol-5-yl thiosemicarbazide derivatives are reacted with benzaldehyde or substituted benzaldehydes in ethanol under reflux for about 1 hour. The reaction yields solid thiosemicarbazones that precipitate upon cooling and are purified by crystallization from dioxane.
  • This method efficiently produces 3-(Benzodioxol-5-yl)benzaldehyde derivatives with various substituents on the benzaldehyde ring, allowing for functional diversity and biological activity screening.
  • The reaction is straightforward and yields products in the range of 75–86% with well-characterized melting points and spectral data confirming structure.
Parameter Details
Reagents Benzodioxol-5-yl thiosemicarbazide + benzaldehyde derivatives
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 1 hour
Purification Filtration, washing, crystallization from dioxane
Yield 75–86%

One-Pot Synthesis Involving Benzyl Alcohols and Aldehydes

A sophisticated one-pot synthesis approach has been reported for related benzodioxole compounds, which can be adapted for 3-(Benzodioxol-5-yl)benzaldehyde:

  • The procedure involves reacting benzylic alcohols with aldehydes in the presence of tetrafluoroboric acid diethyl ether complex and tetrahydrothiophene in acetonitrile solvent.
  • Sodium hydride is added to promote the formation of the epoxide intermediate, which can be further processed to yield the desired aldehyde-substituted benzodioxole.
  • The reaction is monitored by thin-layer chromatography (TLC), and the products are purified via flash chromatography.
  • This method achieves high yields (up to 91%) and excellent diastereoselectivity, demonstrating its utility for complex benzodioxole derivatives synthesis.
Step Conditions/Details
Solvent Acetonitrile (MeCN)
Catalyst Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)
Base Sodium hydride (NaH)
Temperature Room temperature to 0 °C (cooling step)
Reaction Monitoring TLC (Hexanes/Ethyl acetate mixtures)
Purification Flash chromatography
Yield Up to 91%

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield Range
Alkylation of Catechols + Formylation Catechol + dihalomethane, base (K₂CO₃, NaH), 90–110 °C High isotopic purity, scalable High (>80%)
Condensation with Benzaldehydes Benzodioxol-5-yl thiosemicarbazide + benzaldehyde, reflux in ethanol Simple, versatile for derivatives 75–86%
One-Pot Benzyl Alcohol + Aldehyde Benzyl alcohol + aldehyde, HBF₄·OEt₂ catalyst, NaH, MeCN High yield, diastereoselective Up to 91%

Q & A

Q. Why does the aldehyde group complicate long-term stability, and how is this mitigated?

  • Answer : The aldehyde is prone to oxidation and nucleophilic attack. Stabilization strategies include:
  • Derivatization as oximes or hydrazones.
  • Lyophilization under argon to prevent dimerization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzo[1,3]dioxol-5-yl)benzaldehyde
Reactant of Route 2
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3-(Benzo[1,3]dioxol-5-yl)benzaldehyde

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